molecular formula C20H17N3O3S B2596853 N-benzyl-N-(6-ethoxy-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide CAS No. 941869-42-7

N-benzyl-N-(6-ethoxy-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide

Cat. No.: B2596853
CAS No.: 941869-42-7
M. Wt: 379.43
InChI Key: UONKQZAPUXISOL-UHFFFAOYSA-N
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Description

N-benzyl-N-(6-ethoxy-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide is a synthetic chemical compound designed for research applications, featuring a benzothiazole core fused with an oxazole carboxamide structure. The benzothiazole scaffold is recognized as a privileged structure in medicinal and agrochemical chemistry due to its diverse biological activities and ability to interact with various biological targets . Compounds based on this scaffold have demonstrated significant potential in agricultural research, showing activities against a range of pathogens. For instance, certain benzothiazole derivatives have exhibited potent antibacterial effects against Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas citri subsp. citri (Xac), which are responsible for substantial crop losses, with some analogs functioning by altering cell morphology and inhibiting biofilm formation . Furthermore, the structural motif is also prevalent in pharmaceutical research, with benzothiazole-based molecules being investigated for their antitumor, anti-inflammatory, and antiviral properties, and some have progressed to become approved drugs or clinical candidates . The specific substitution pattern of the 6-ethoxy group on the benzothiazole ring and the N-benzyl moiety in this compound may influence its physicochemical properties and biological activity, offering researchers a versatile intermediate for structure-activity relationship (SAR) studies. This product is intended for use in investigative biology, high-throughput screening, and chemical synthesis. It is strictly for laboratory research purposes and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

N-benzyl-N-(6-ethoxy-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O3S/c1-2-25-15-8-9-16-18(12-15)27-20(22-16)23(13-14-6-4-3-5-7-14)19(24)17-10-11-21-26-17/h3-12H,2,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UONKQZAPUXISOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=C3)C(=O)C4=CC=NO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-(6-ethoxy-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with ethyl bromoacetate under basic conditions.

    Ethoxylation: The benzothiazole derivative is then ethoxylated using ethyl iodide in the presence of a base such as potassium carbonate.

    Oxazole Ring Formation: The oxazole ring is formed by the reaction of the ethoxylated benzothiazole with an appropriate oxazole precursor, such as 2-bromo-1,3-oxazole, under palladium-catalyzed conditions.

    Carboxamide Formation: The final step involves the formation of the carboxamide group by reacting the oxazole derivative with benzylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-(6-ethoxy-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and ethoxy groups, using reagents like sodium hydride (NaH) and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products

    Oxidation: Oxidized benzothiazole derivatives.

    Reduction: Reduced benzothiazole derivatives.

    Substitution: Substituted benzothiazole derivatives with various alkyl groups.

Scientific Research Applications

N-benzyl-N-(6-ethoxy-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.

    Materials Science: It is explored for use in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry research.

Mechanism of Action

The mechanism of action of N-benzyl-N-(6-ethoxy-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole and oxazole rings are known to interact with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variation on the Benzothiazole Ring

N-Benzyl-N-(6-methoxy-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide
  • Key Difference : Methoxy (-OCH3) instead of ethoxy (-OC2H5) at position 6 of the benzothiazole.
  • Implications :
    • Reduced lipophilicity due to the smaller methoxy group, which may lower bioavailability.
    • Molecular formula: C18H13N3O3S (vs. C19H15N3O3S for the ethoxy variant) .
5-Bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methylsulfanyl-pyrimidine-4-carboxamide (Z14)
  • Key Differences :
    • Pyrimidine core (vs. oxazole) with bromo (-Br) and methylsulfanyl (-SMe) substituents.
    • Lacks the benzyl group.
  • Bromine and sulfur atoms may enhance halogen bonding or hydrophobic interactions .

Core Scaffold and Functional Group Modifications

2-[(6-Ethoxy-1,3-benzothiazol-2-yl)thio]pentanoic Acid
  • Key Differences :
    • Thioether linkage (-S-) instead of carboxamide (-CONH-).
    • Carboxylic acid (-COOH) terminal group.
  • Implications :
    • Increased susceptibility to oxidation due to the thioether bond.
    • Carboxylic acid may improve solubility but reduce metabolic stability compared to the carboxamide .
Ethyl 2-[(6-Ethoxy-1,3-benzothiazol-2-yl)thio]propanoate
  • Key Differences: Ester (-COOEt) group instead of carboxamide. Propanoate backbone.
  • Lower hydrogen-bonding capacity compared to carboxamides .
Nitro-Substituted Benzothiazoles (e.g., Cpd E)
  • Key Differences: Nitro (-NO2) group on the benzothiazole (vs. ethoxy). Carbamoyl and phenyl substituents.
  • Implications :
    • Nitro groups are strongly electron-withdrawing, altering electronic distribution and reactivity.
    • May exhibit enhanced inhibitory activity against enzymes like low-molecular-weight protein tyrosine phosphatases (LMWPTPs) .
Urea-Oxadiazole Hybrids (e.g., Z15)
  • Key Differences :
    • Urea (-NHCONH-) and oxadiazole cores (vs. oxazole-carboxamide).
    • Fluorophenyl substituent.
  • Fluorine atoms enhance metabolic stability and lipophilicity .

Biological Activity

N-benzyl-N-(6-ethoxy-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C24H19N3O2S
  • Molecular Weight : 445.56 g/mol

This compound features a benzothiazole moiety, which is known for various biological activities, including anticancer effects.

Anticancer Properties

Research indicates that derivatives of benzothiazole, including this compound, exhibit significant anticancer activity. A study highlighted that compounds with similar structures demonstrated cytotoxic effects against several cancer cell lines:

Cell Line IC50 (µM) Reference
MCF-7 (breast cancer)0.65
A549 (lung cancer)1.5
HeLa (cervical cancer)2.41

These findings suggest that the compound may induce apoptosis and inhibit cell proliferation in a dose-dependent manner.

The mechanisms through which this compound exerts its biological effects include:

  • Induction of Apoptosis : Flow cytometry assays have shown that this compound can induce apoptosis in cancer cells by activating intrinsic pathways.
  • Cell Cycle Arrest : The compound appears to arrest the cell cycle at the G0-G1 phase, preventing further cell division and proliferation.
  • Inhibition of Tumor Migration : In vitro studies indicate a reduction in tumor cell migration, which is crucial for metastasis.

Study 1: Cytotoxicity Assessment

A detailed study evaluated the cytotoxic effects of various benzothiazole derivatives against human cancer cell lines. The results indicated that this compound exhibited superior activity compared to standard chemotherapeutics like doxorubicin.

Study 2: In Vivo Evaluation

In vivo studies using animal models have shown promising results for this compound in reducing tumor size and improving survival rates when administered in appropriate dosages. Further investigations are necessary to establish optimal dosing regimens and potential side effects.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare N-benzyl-N-(6-ethoxy-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide?

  • Methodology : The synthesis typically involves multi-step reactions:

Benzothiazole Core Formation : Cyclization of 2-aminothiophenol derivatives with ethoxy-substituted carbonyl precursors under acidic conditions to generate the 6-ethoxy-1,3-benzothiazol-2-amine intermediate .

Oxazole Carboxamide Coupling : The oxazole-5-carboxamide moiety is introduced via coupling reactions (e.g., using EDC/HOBt or DCC as activating agents) between the benzothiazole amine and the activated oxazole carbonyl derivative .

N-Benzylation : Benzyl groups are introduced via nucleophilic substitution or reductive amination, optimized under inert atmospheres (e.g., N₂) with catalysts like Pd/C .

  • Key Characterization : Intermediate purity is monitored via TLC, and final products are validated by 1^1H/13^13C NMR (e.g., benzothiazole C-S-C peaks at 165–170 ppm) and HRMS .

Q. How is the molecular structure of this compound validated in crystallographic studies?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXL for refinement) is standard. Key steps:

Data Collection : High-resolution diffraction data (e.g., Cu-Kα radiation, λ = 1.54178 Å) at low temperatures (e.g., 100 K) to minimize thermal motion artifacts .

Hydrogen Bonding Analysis : Graph-set notation identifies intermolecular interactions (e.g., N–H⋯N bonds in dimeric structures) .

Software Tools : ORTEP-3 generates thermal ellipsoid plots, while Mercury visualizes packing diagrams .

  • Example : A related benzothiazole-acetamide derivative crystallized in the triclinic P1P\overline{1} space group, with C–H⋯O and S⋯S interactions stabilizing the lattice .

Advanced Research Questions

Q. What strategies optimize reaction yields in the synthesis of this compound?

  • Methodology :

Solvent Screening : Polar aprotic solvents (e.g., DMF, DMSO) enhance coupling reaction efficiency, while EtOH/H₂O mixtures improve cyclization .

Catalyst Selection : CuI or Pd(PPh₃)₄ accelerates cross-coupling steps (e.g., Suzuki-Miyaura for aryl substitutions) .

Temperature Control : Microwave-assisted synthesis at 80–120°C reduces reaction time from hours to minutes .

  • Data Contradiction : Yields vary significantly (22–54%) depending on benzothiazole precursor purity. Reproducibility requires rigorous HPLC purification (>95% purity) .

Q. How do computational models predict the biological activity of this compound?

  • Methodology :

Pharmacophore Modeling : Tools like Schrödinger’s Phase identify critical features (e.g., hydrogen bond acceptors, aromatic rings) for target binding .

Molecular Docking : AutoDock Vina or Glide simulates interactions with receptors (e.g., 5HT₇R), prioritizing compounds with binding energies < −8 kcal/mol .

QSAR Analysis : Substituent effects (e.g., ethoxy vs. methoxy groups) are correlated with antimicrobial IC₅₀ values using MLR or PLS regression .

  • Case Study : Analogous oxazole-carboxamides showed nanomolar affinity for 5HT₇R in docking studies, validated by in vitro assays .

Q. How can researchers resolve contradictions in reported biological activity data?

  • Methodology :

Standardized Assays : Re-evaluate activity against reference strains (e.g., Staphylococcus aureus ATCC 25923) using CLSI guidelines to minimize variability .

Metabolite Profiling : LC-MS/MS identifies degradation products that may interfere with bioactivity .

Crystallographic Validation : Confirm stereochemical integrity, as racemization during synthesis can reduce potency .

  • Example : Discrepancies in MIC values (2–64 µg/mL) for benzothiazole derivatives were traced to impurities in early synthetic batches .

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